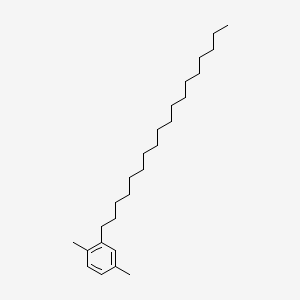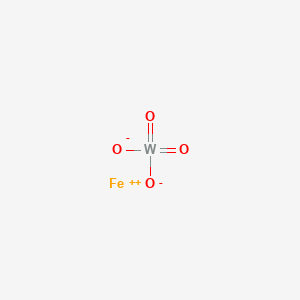
Ferrous tungstate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ferrous tungstate, also known as iron tungstate, is a chemical compound with the formula FeWO₄. It is a member of the tungstate family, which includes various metal tungstates. This compound is typically found in nature as part of the mineral wolframite, which is a solid solution of this compound and manganous tungstate. This compound is known for its unique properties, including its magnetic and optical characteristics.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Ferrous tungstate can be synthesized through various methods, including solid-state metathetic reactions and hydrothermal processes. One common method involves reacting ferrous chloride with sodium tungstate under controlled conditions. The reaction typically occurs at elevated temperatures to ensure complete conversion to this compound.
Industrial Production Methods: In industrial settings, this compound is often produced by reacting ferrous sulfate with sodium tungstate in an aqueous solution. The resulting precipitate is then filtered, washed, and dried to obtain pure this compound. This method is favored for its simplicity and cost-effectiveness.
Análisis De Reacciones Químicas
Types of Reactions: Ferrous tungstate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: this compound can be oxidized using strong oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like hydrogen gas or sodium borohydride.
Substitution: Substitution reactions often involve the replacement of the ferrous ion with other metal ions, such as manganese or zinc, under specific conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can lead to the formation of ferric tungstate, while reduction can yield elemental tungsten and iron.
Aplicaciones Científicas De Investigación
Ferrous tungstate has a wide range of applications in scientific research due to its unique properties:
Chemistry: It is used as a catalyst in various chemical reactions, including oxidation and reduction processes.
Biology: this compound nanoparticles are explored for their potential use in biomedical applications, such as drug delivery and imaging.
Medicine: Research is ongoing to investigate the potential therapeutic applications of this compound, particularly in cancer treatment.
Industry: It is used in the production of tungsten metal and alloys, which are essential in various industrial applications, including the manufacturing of hard metals and superalloys.
Mecanismo De Acción
The mechanism by which ferrous tungstate exerts its effects is primarily related to its ability to participate in redox reactions. The ferrous ion (Fe²⁺) can undergo oxidation to ferric ion (Fe³⁺), while the tungstate ion (WO₄²⁻) can participate in various chemical transformations. These redox properties make this compound an effective catalyst and a valuable compound in various chemical processes.
Comparación Con Compuestos Similares
Manganous Tungstate (MnWO₄): Similar to ferrous tungstate, manganous tungstate is part of the wolframite mineral series. It shares similar magnetic and optical properties but differs in its specific applications and reactivity.
Zinc Tungstate (ZnWO₄): Zinc tungstate is known for its luminescent properties and is widely used in scintillation detectors. Unlike this compound, it does not exhibit significant magnetic properties.
Uniqueness: this compound is unique due to its combination of magnetic and catalytic properties, making it valuable in both scientific research and industrial applications. Its ability to undergo various redox reactions also sets it apart from other tungstates.
Propiedades
Número CAS |
20405-35-0 |
|---|---|
Fórmula molecular |
FeO4W |
Peso molecular |
303.68 g/mol |
Nombre IUPAC |
dioxido(dioxo)tungsten;iron(2+) |
InChI |
InChI=1S/Fe.4O.W/q+2;;;2*-1; |
Clave InChI |
SSWAPIFTNSBXIS-UHFFFAOYSA-N |
SMILES canónico |
[O-][W](=O)(=O)[O-].[Fe+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[2,3-dichloro-4-(1H-tetrazol-5-ylmethoxy)phenyl] 2-thienyl ketone](/img/structure/B13814094.png)
![1,2-Dihydro-6-hydroxy-4-methyl-2-oxo-5-[[2-(3-phenyl-1,2,4-oxadiazol-5-YL)phenyl]azo]nicotinonitrile](/img/structure/B13814103.png)
![4-Thiazolidinone,5-[4-(1,3-dihydro-1,3,3-trimethyl-2H-indol-2-ylidene)-1-phenyl-2-buten-1-ylidene]-3-ethyl-2-thioxo-](/img/structure/B13814110.png)
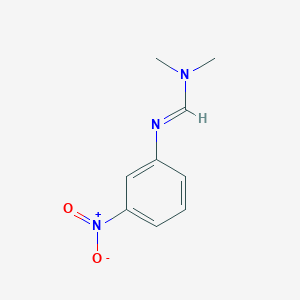
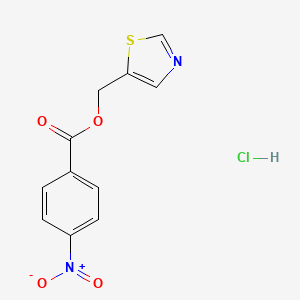
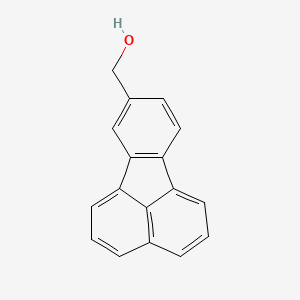
![8H-[1,3]Thiazolo[4,5-h][1,4]benzothiazine](/img/structure/B13814122.png)
![1-Oxaspiro[5.5]undecane,4-methylene](/img/structure/B13814128.png)
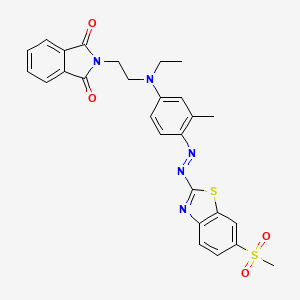
![1-Piperazinecarboxylic acid, 4-[5-[(phenylamino)methylene]-2-[(phenylimino)methyl]-1-cyclopenten-1-yl]-, ethyl ester](/img/structure/B13814137.png)

![1-(3,4-Dimethoxyphenyl)-6-hydroxy-8,9-dimethoxy-1,5,6,10b-tetrahydro-[1,3]oxazolo[4,3-a]isoquinolin-3-one](/img/structure/B13814139.png)
![dipotassium;2-[(E)-oct-1-enyl]butanedioate](/img/structure/B13814145.png)
